2-amino-5-(1H-pyrazol-1-yl)benzoic acid
CAS No.: 169045-03-8
Cat. No.: VC20915564
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169045-03-8 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.2 g/mol |
| IUPAC Name | 2-amino-5-pyrazol-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,11H2,(H,14,15) |
| Standard InChI Key | VYVHTXFABCPSLO-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O |
| Canonical SMILES | C1=CN(N=C1)C2=CC(=C(C=C2)N)C(=O)O |
Introduction
2-Amino-5-(1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This aromatic compound is classified as an amino acid derivative, featuring a benzoic acid moiety substituted with an amino group and a pyrazole ring.
Synthesis of 2-Amino-5-(1H-pyrazol-1-yl)benzoic Acid
The synthesis of this compound involves several key steps, often utilizing solvents like methanol or dimethylformamide. Reaction conditions typically require reflux conditions to optimize yields, with reaction times ranging from several hours to overnight.
Synthesis Steps
-
Starting Materials: Benzoic acid derivatives and pyrazole intermediates are commonly used.
-
Reaction Conditions: Solvents such as methanol or dimethylformamide are used under reflux conditions.
-
Purification: Methods like recrystallization or chromatography may be employed to isolate the product.
Biological Activities and Applications
2-Amino-5-(1H-pyrazol-1-yl)benzoic acid exhibits potential antimicrobial and anticancer activities. Its mechanism of action involves interacting with specific biological targets, showing significant antimicrobial activity against resistant strains like Acinetobacter baumannii at low concentrations.
Antimicrobial Activity
| Strain | Concentration (μg/mL) |
|---|---|
| Acinetobacter baumannii | As low as 4 μg/mL |
Anticancer Potential
While specific anticancer data for this compound is limited, pyrazole derivatives are known for their potential in drug development and biological activity assessments.
Key Findings from SAR Studies
-
Pyrazole Substitution: Appropriately substituted pyrazole rings are critical for maintaining biological activity.
-
Hydrophobic Substituents: These can enhance potency by facilitating interactions with biological targets.
Comparison with Related Compounds
Other compounds featuring pyrazole moieties, such as 2-amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid, also show promising biological activities. The presence of fluorine and methyl groups on the pyrazole ring can further enhance pharmacological properties.
Comparison Table
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid | 179.19 | Antimicrobial, Anticancer |
| 2-Amino-4-fluoro-5-(4-methyl-1H-pyrazol-1-yl)benzoic acid | 223.21 | Potential biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume